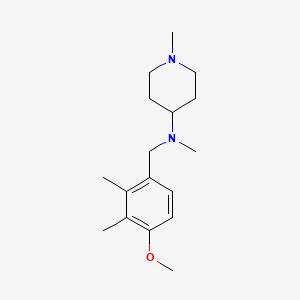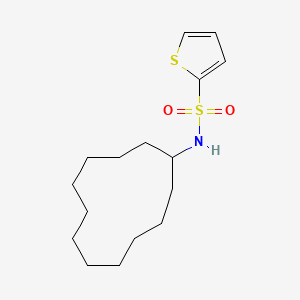![molecular formula C25H24N2O2S B4538184 N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-N-2-naphthylbutanamide](/img/structure/B4538184.png)
N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-N-2-naphthylbutanamide
Description
This compound belongs to a class of organic molecules that have been explored for their diverse pharmacological activities. The specific compound mentioned, however, does not have extensive direct literature coverage. However, its structural relatives have been studied extensively, particularly in the context of their synthesis, molecular structure, and potential biological activities.
Synthesis Analysis
The synthesis of related compounds typically involves multi-step organic reactions. For instance, Berk et al. (2001) synthesized compounds with a similar structure using N-[2-(6-methoxy-2-naphthyl)propanoyloxysuccinimide and related chemicals, elucidating the structures through IR, NMR, and mass spectroscopy (Berk et al., 2001). Nagarajaiah and Begum (2015) synthesized derivatives through base-catalyzed cyclocondensation, with characterization via X-ray diffraction (Nagarajaiah & Begum, 2015).
Molecular Structure Analysis
The molecular structure of similar compounds has been determined using techniques like X-ray diffraction, NMR, and IR spectroscopy. The crystal structure is often stabilized by various weak interactions, such as hydrogen bonds and π-π stacking (Kumara et al., 2017).
Chemical Reactions and Properties
These compounds often participate in reactions typical of their functional groups. The presence of methoxy, thiazolyl, and naphthyl groups is crucial for their reactivity and biological activity, as shown in the synthesis and reactivity studies of similar compounds (Bird et al., 1991).
Physical Properties Analysis
Physical properties like melting points, solubility, and stability are typically determined using spectroscopic methods and elemental analysis. These properties are influenced by the molecular structure and the nature of substituents on the core molecule.
Chemical Properties Analysis
Chemical properties, including reactivity and potential biological activities, are influenced by the molecular framework and functional groups. For example, derivatives with similar structures have shown potential as antibacterial and antifungal agents due to their chemical reactivity (Helal et al., 2013).
properties
IUPAC Name |
N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-N-naphthalen-2-ylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O2S/c1-4-7-23(28)27(21-13-10-18-8-5-6-9-20(18)16-21)25-26-24(17(2)30-25)19-11-14-22(29-3)15-12-19/h5-6,8-16H,4,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSLUISDMVQIENF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N(C1=CC2=CC=CC=C2C=C1)C3=NC(=C(S3)C)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-N-naphthalen-2-ylbutanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-{4-[(ethylamino)sulfonyl]phenyl}-1-indolinecarbothioamide](/img/structure/B4538119.png)
![2-{[4-(2-methoxyethyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-methoxyphenyl)acetamide](/img/structure/B4538123.png)
![4-[1-(3-methoxybenzyl)-1H-pyrazol-4-yl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4538125.png)


![N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-5-ethyl-3-isoxazolecarboxamide](/img/structure/B4538143.png)
![1-[2-(3-bromophenoxy)propanoyl]-4-methylpiperazine](/img/structure/B4538145.png)
![[1-(4-acetylphenyl)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl]acetic acid](/img/structure/B4538149.png)
![N-({[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B4538151.png)

![2-({3-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}amino)benzoic acid](/img/structure/B4538164.png)
![4-benzyl-1-[4-(1-piperidinylmethyl)benzoyl]piperidine](/img/structure/B4538172.png)
![N-(3-methoxyphenyl)-2-[3-(1,1,2,2-tetrafluoroethoxy)benzoyl]hydrazinecarbothioamide](/img/structure/B4538187.png)